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3-Methyl Adenine-d3 - 110953-39-4

3-Methyl Adenine-d3

Catalog Number: EVT-1167376
CAS Number: 110953-39-4
Molecular Formula: C6H7N5
Molecular Weight: 152.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

DNA methylation is a critical epigenetic modification that plays a significant role in gene regulation, development, and disease. Among the various types of DNA methylation, N3-methyladenine (3-MeA) and N6-methyladenine (6-mA) are notable for their involvement in cellular processes and potential therapeutic applications. This comprehensive analysis focuses on 3-MeA, particularly its mechanism of action and applications in various fields, as informed by current research findings.

Applications in Various Fields

The unique properties of 3-MeA have implications for its use in various fields, particularly in the treatment of resistant tumors. The ability of 3-MeA to induce cell death pathways selectively in tumor cells presents a novel pharmacological strategy for cancer therapy. By exploiting the cellular response to N3-adenine-selective methylating agents, it may be possible to develop treatments for tumors that are unresponsive to classical wide-spectrum methylating agents1.

In addition to its potential in cancer therapy, the study of 3-MeA also contributes to our understanding of DNA–protein interactions and the regulation of cellular processes. For example, the research on N6-methyl-adenine, which is structurally similar to 3-MeA, has revealed its role in DNA–protein interactions across various organisms, including bacteria, where it is involved in chromosome replication, DNA repair, and virulence2. Although the direct applications of 3-MeA in these areas are not detailed in the provided papers, the study of methylation patterns can inform broader biological insights and therapeutic approaches.

3-Methyl Adenine (3meA)

3-Deaza Adenine (3-deazaA)

    Compound Description: 3-Deaza Adenine (3-deazaA) is an analog of adenine where the nitrogen atom at the 3-position is replaced with a carbon atom. [] Studies have demonstrated that incorporating 3-deazaA into DNA decreases its thermodynamic stability. [] This destabilization occurs primarily due to a reduction in the enthalpic contribution to DNA stability, suggesting an altered hydration structure around the modified base pair. []

3-Methyl-3-deaza Adenine (3dMeA)

N-6-(Δ2-isopentenyl)adenine

    Compound Description: N-6-(Δ2-isopentenyl)adenine is a cytokinin, a class of plant hormones that regulate growth and development. [, ] In immature corn kernels, an enzyme can cleave this cytokinin, producing 3-Methyl-2-butenal as a primary side-chain product. [, ]

3-Methyl-2-butenal

    Compound Description: 3-Methyl-2-butenal is an aldehyde generated as the main side-chain product during the enzymatic degradation of the cytokinin, N-6-(Δ2-isopentenyl)adenine, in immature corn kernels. [, ] Its identity was confirmed by comparing it to an authentic product using various methods, including chromatography, mass spectrometry, and ultraviolet spectroscopy. [, ]

Source and Classification

3-Methyl Adenine-d3 is classified as a purine derivative, specifically an alkylated adenine. It is derived from adenine, which is one of the four nucleobases in the nucleic acids DNA and RNA. The "d3" designation indicates that this compound contains three deuterium atoms, which are isotopes of hydrogen. This isotopic labeling allows for precise tracking and analysis in various experimental setups, particularly in mass spectrometry and nuclear magnetic resonance spectroscopy.

Synthesis Analysis

The synthesis of 3-Methyl Adenine-d3 involves several chemical reactions that modify the parent compound, 3-Methyl Adenine. The general approach to synthesizing deuterated compounds includes:

  1. Starting Material: The synthesis typically begins with adenine or its derivatives.
  2. Methylation: The introduction of the methyl group at the 3-position can be achieved through alkylation reactions using methyl iodide or dimethyl sulfate under basic conditions.
  3. Deuteration: To incorporate deuterium, reagents such as deuterated methyl iodide can be used during the methylation step, ensuring that the resulting methyl group contains deuterium atoms.

The synthesis parameters may include:

  • Reaction temperature: Typically maintained between 0°C to room temperature.
  • Reaction time: Ranging from several hours to overnight, depending on the reactivity of the starting materials.
  • Solvent choice: Common solvents include dimethyl sulfoxide or acetonitrile to facilitate solubility and reactivity.
Molecular Structure Analysis

The molecular structure of 3-Methyl Adenine-d3 can be described as follows:

  • Chemical Formula: C₆H₈D₃N₅
  • Molecular Weight: Approximately 169.2 g/mol (considering the presence of deuterium).
  • Structure: The compound features a purine base structure with a methyl group attached at the nitrogen atom in the 3-position. The presence of deuterium alters the physical properties slightly compared to non-deuterated analogs.

Structural Features

  • Functional Groups: The key functional groups include amino groups (-NH2) and a methyl group (-CH₃) at specific positions on the purine ring.
  • Isotopic Labeling: The incorporation of deuterium enhances its stability and alters its spectroscopic properties, making it easier to differentiate from non-labeled compounds in analytical techniques.
Chemical Reactions Analysis

3-Methyl Adenine-d3 participates in various chemical reactions primarily related to its role as an autophagy inhibitor. Key reactions include:

  1. Inhibition of Phosphoinositide 3-Kinase: This compound inhibits class III phosphoinositide 3-kinase, which is crucial for autophagy initiation. This inhibition can be quantified through biochemical assays measuring lipid phosphorylation.
  2. Cellular Uptake Studies: The compound can undergo cellular uptake studies where its effects on autophagy are monitored using fluorescence or luminescence-based assays.
  3. Degradation Pathways: Understanding how 3-Methyl Adenine-d3 is metabolized within cells can involve tracking its breakdown products using mass spectrometry.
Mechanism of Action

The mechanism by which 3-Methyl Adenine-d3 exerts its effects involves several key processes:

  1. Inhibition of Autophagy: By blocking phosphoinositide 3-kinase activity, this compound prevents the formation of autophagosomes, thereby inhibiting autophagic flux.
  2. Impact on Cellular Stress Responses: Inhibition of autophagy leads to accumulation of damaged organelles and proteins, which can trigger stress responses within cells.
  3. Research Applications: Its mechanism allows researchers to dissect the roles of autophagy in various physiological and pathological contexts, including cancer, neurodegeneration, and metabolic disorders.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water at room temperature.

Chemical Properties

Applications

The applications of 3-Methyl Adenine-d3 span several scientific domains:

  1. Autophagy Research: Widely used as an inhibitor in studies investigating autophagic processes in various cell types.
  2. Pharmacological Studies: Helps in screening for new drugs targeting autophagy-related pathways.
  3. Metabolic Studies: Assists researchers in understanding metabolic disorders where autophagy plays a critical role.
  4. Biochemical Assays: Serves as a standard reference compound in mass spectrometry due to its isotopic labeling.
Chemical Identity & Isotopic Labeling

Structural Characterization of 3-Methyl Adenine-d3

3-Methyl Adenine-d3 (CAS 110953-39-4) is a deuterium-labeled derivative of the autophagy modulator 3-Methyladenine (3-Methyladenine, CAS 5142-23-4). Its molecular formula is C₆H₄D₃N₅, with a molecular weight of 152.17 g/mol, reflecting a +3 Da mass shift from the non-deuterated analog (149.15 g/mol) [3] [7] [8]. The compound features a purine ring system with a trideuteriomethyl (-CD₃) group at the N3 position and an amino group at C6, preserving the canonical hydrogen-bonding topology of adenine derivatives [8] [9]. Key structural identifiers include:

  • SMILES Notation: [2H]C([2H])([2H])n1cnc(N)c2ncnc12
  • InChIKey: ZPBYVFQJHWLTFB-FIBGUPNXSA-N
  • IUPAC Name: 3-(trideuteriomethyl)purin-6-amine

X-ray crystallography data is unavailable in the search results, but mass spectrometry confirms the M+3 isotopic mass shift pattern, a signature diagnostic for deuterated analogs [7] [9]. The compound typically presents as an off-white to light yellow solid with >95% chemical purity (HPLC) and solubility in dimethyl sulfoxide (41.67 mg/mL, 273.84 mM) [2] [8].

Comparative Analysis with Non-Deuterated 3-Methyladenine

The deuterated and non-deuterated compounds exhibit near-identical in vitro biochemical activity but diverge in analytical detectability and metabolic stability. Both forms inhibit class III phosphoinositide 3-kinase (PI3K), disrupting phosphatidylinositol 3-phosphate production essential for autophagosome formation [1] [6]. However, 3-Methyl Adenine-d3 enables differentiation from endogenous purines in mass spectrometry-based assays due to its +3 Da mass shift, facilitating unambiguous tracking in cellular uptake and distribution studies [3] [9].

Table 2: Molecular Property Comparison

Property3-Methyl Adenine-d33-Methyladenine
Molecular Weight152.17 g/mol149.15 g/mol
Exact Mass152.089149.070
CAS Number110953-39-45142-23-4
Boiling Point/Melting PointNot reportedNot reported
LogP (Partition Coefficient)0.5260.526 (calculated identical)
Autophagy Inhibition IC₅₀Not quantified10 mM (in rat microglia models)

Critically, both compounds exhibit a biphasic effect on autophagy: transient suppression of class III PI3K initially inhibits autophagy, but prolonged exposure (>6–9 hours) in nutrient-rich conditions paradoxically enhances autophagic flux due to persistent inhibition of class I PI3K and downstream mTOR suppression [1]. This dual behavior is preserved in the deuterated analog, as confirmed by LC3-II immunoblotting and p62 degradation assays in mammalian cells [1] [6]. The deuterium labeling does not alter this fundamental pharmacology but provides superior resolution in pulse-chase experiments studying temporal dynamics of autophagy modulation [9].

In radiation-induced brain injury models, both compounds equivalently reduce neuronal apoptosis and microglial activation by inhibiting excessive autophagy, demonstrating functional interchangeability in pathophysiological contexts [6]. However, 3-Methyl Adenine-d3 offers advantages in isotope dilution mass spectrometry for quantifying tissue distribution, where co-eluting endogenous purines obscure non-deuterated 3-Methyladenine detection [9] [10].

Properties

CAS Number

110953-39-4

Product Name

3-Methyl Adenine-d3

IUPAC Name

3-(trideuteriomethyl)-7H-purin-6-imine

Molecular Formula

C6H7N5

Molecular Weight

152.17 g/mol

InChI

InChI=1S/C6H7N5/c1-11-3-10-5(7)4-6(11)9-2-8-4/h2-3,7H,1H3,(H,8,9)/i1D3

InChI Key

FSASIHFSFGAIJM-FIBGUPNXSA-N

SMILES

CN1C=NC(=N)C2=C1N=CN2

Synonyms

3-(Methyl-d3)-3H-purin-6-amine; 3-(Methyl-d3)-6-aminopurine; 3-(Methyl-d3)adenine; 6-Amino-3-(methyl-d3)purine; N3-(Methyl-d3)adenine; NSC 66389-d3;

Canonical SMILES

CN1C=NC(=C2C1=NC=N2)N

Isomeric SMILES

[2H]C([2H])([2H])N1C=NC(=C2C1=NC=N2)N

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